molecular formula C25H29N3Na2O6S3 B1599379 N,N',N''-Tritosyldiethylenetriamine disodium salt CAS No. 52601-80-6

N,N',N''-Tritosyldiethylenetriamine disodium salt

Cat. No. B1599379
CAS RN: 52601-80-6
M. Wt: 609.7 g/mol
InChI Key: HWXFIPYUNYRUJA-UHFFFAOYSA-N
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Description

N,N’,N’'-Tritosyldiethylenetriamine disodium salt is a tosyl derivative . It has been reported to complex with Ag (I) and Cu (II) .


Synthesis Analysis

This compound may be used in the preparation of tritosylate of 1,4,7-triazacyclononane, via reaction with 1,2-dibromoethane in DMF .


Molecular Structure Analysis

The empirical formula of N,N’,N’'-Tritosyldiethylenetriamine disodium salt is C25H29N3Na2O6S3 . Its linear formula is [CH3C6H4SO2N(Na)CH2CH2]2NSO2C6H4CH3 .


Chemical Reactions Analysis

N,N’,N’'-Tritosyldiethylenetriamine disodium salt may be used in the preparation of tritosylate of 1,4,7-triazacyclononane, via reaction with 1,2-dibromoethane in DMF . It may also be used in the preparation of 1,4,7-triazacyclononane, via reaction with ditosyl derivative of 1,2-ethanediol .


Physical And Chemical Properties Analysis

N,N’,N’'-Tritosyldiethylenetriamine disodium salt has a molecular weight of 609.69 . It has a melting point of 275 °C (dec.) (lit.) .

Scientific Research Applications

1. Metal Complexation and Catalysis

  • N,N',N''-Tritosyldiethylenetriamine disodium salt exhibits significant potential in the field of metal complexation. It is particularly useful in the synthesis of metallic compounds like methyl(hydrido)platinum(IV) complexes. These complexes have shown utility in catalytic processes, including oxidative addition reactions and reductive elimination, which are crucial in various chemical transformations (Prokopchuk & Puddephatt, 2003).

2. Structural Chemistry and Magnetism

  • This compound plays a significant role in structural chemistry, particularly in forming complex structures with metals like copper. It aids in synthesizing unique unit cells containing both doubly and triply copper(II) complexes, which are essential for understanding magnetic properties and interactions in chemistry (Mautner et al., 2011).

3. Synthesis of Polyamines

  • In the synthesis of polyamines, N,N',N''-Tritosyldiethylenetriamine disodium salt serves as a critical intermediate. These polyamines are crucial for various applications, including the formation of polymers and as ligands in coordination chemistry (Denton et al., 2007).

4. Formation of Chelated and Polynuclear Boron Salts

  • The compound is instrumental in the formation of chelated and polynuclear boron(n+) ions. These boron salts have applications in fields ranging from materials science to pharmaceuticals, providing unique chemical properties (Genchur et al., 1971).

5. Thermodynamic Studies

  • It's involved in thermodynamic studies of metal complexes in various solvents. These studies are crucial for understanding the behavior of metal complexes under different conditions, which is important in fields like catalysis and material science (Comuzzi et al., 2001).

6. Environmental Chemistry

  • The compound also finds applications in environmental chemistry, particularly in studying the speciation of low molecular weight ligands in natural fluids like seawater. Understanding these interactions is vital for environmental monitoring and pollution control (Stefano et al., 2000).

7. Template for Artificial β-Sheets

  • This compound has been used as a template for the formation of artificial β-Sheets, which are significant in the study of protein structure and function, and in the development of new biomaterials (Nowick et al., 1996).

8. Synthesis of Macrocycle Compounds

  • It aids in the synthesis of various macrocyclic compounds. These macrocycles have applications in areas like host-guest chemistry and as potential therapeutic agents (Gao et al., 2002).

9. Synthesis of Aluminum Complexes

  • The compound is crucial in synthesizing aluminum complexes, which are important in areas like catalysis and material science (Emig et al., 1998).

10. Creation of Hexacoordinate Silanes

  • In the synthesis of hexacoordinate silanes, which have applications in silicon chemistry and materials science, this compound plays a vital role (Kim et al., 2000).

Safety And Hazards

The compound is classified as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, indicating it can cause eye irritation, skin irritation, and may cause respiratory irritation .

Future Directions

The compound’s potential for the preparation of tritosylate of 1,4,7-triazacyclononane and 1,4,7-triazacyclononane suggests it could have future applications in these areas .

properties

IUPAC Name

disodium;(4-methylphenyl)sulfonyl-[2-[(4-methylphenyl)sulfonyl-[2-(4-methylphenyl)sulfonylazanidylethyl]amino]ethyl]azanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O6S3.2Na/c1-20-4-10-23(11-5-20)35(29,30)26-16-18-28(37(33,34)25-14-8-22(3)9-15-25)19-17-27-36(31,32)24-12-6-21(2)7-13-24;;/h4-15H,16-19H2,1-3H3;;/q-2;2*+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXFIPYUNYRUJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[N-]CCN(CC[N-]S(=O)(=O)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)C.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3Na2O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391594
Record name N,N',N''-Tritosyldiethylenetriamine disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

609.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N',N''-Tritosyldiethylenetriamine disodium salt

CAS RN

52601-80-6
Record name N,N',N''-Tritosyldiethylenetriamine disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N',N''-Tri-p-tosyldiethylenetriamine,disodium salt
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Poncet, A Li, G Gontard… - European Journal of …, 2023 - Wiley Online Library
The reaction of multi‐bidentate oxamate‐based copper(II) complexes with the [Ni( i Prtacn)Cl 2 ] complex ( i Prtacn:1,4,7‐triisopropyl‐1,4,7‐triazacyclononane) has been investigated. X‐…

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